Tri(methyl) Phosphite-d9

説明

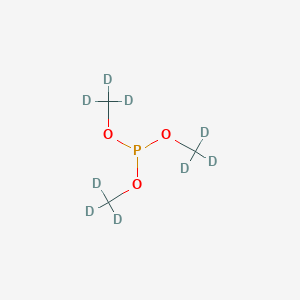

Tri(methyl) Phosphite-d9 is a deuterated organophosphorus compound with the molecular formula C3D9O3P. It is a colorless liquid with a distinctive, pungent odor. This compound is often used in scientific research due to its unique properties, including its role as a ligand in organometallic chemistry and as a reagent in organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions: Tri(methyl) Phosphite-d9 can be synthesized through the methanolysis of phosphorus trichloride in the presence of a proton-accepting base. this method can lead to numerous side reactions. A more efficient method involves the use of sodium methoxide:

PCl3+3NaOCH3→P(OCH3)3+3NaCl

Industrial Production Methods: In industrial settings, the production of this compound typically involves the same reaction but on a larger scale, ensuring the purity and yield of the compound through controlled reaction conditions and purification processes.

Types of Reactions:

- this compound is susceptible to oxidation, forming trimethyl phosphate:

Oxidation: P(OCH3)3+0.5O2→OP(OCH3)3

It reacts with methyl iodide to produce dimethyl methylphosphonate:Arbuzov Reaction: P(OCH3)3+CH3I→CH3P(O)(OCH3)2

Common Reagents and Conditions:

Oxidation: Requires an oxidizing agent such as oxygen.

Arbuzov Reaction: Catalytic amounts of methyl iodide are used.

Major Products:

Oxidation: Trimethyl phosphate.

Arbuzov Reaction: Dimethyl methylphosphonate.

科学的研究の応用

Scientific Research Applications

- Proteomics Research

- Synthetic Chemistry

-

Pharmaceutical Development

- The "magic methyl" effect, which refers to the influence of substituents on biological activity, is enhanced by the use of deuterated compounds like this compound. This application is particularly relevant in drug design, where the introduction of deuterium can improve metabolic stability and alter pharmacokinetics .

Case Study 1: Proteomic Analysis Using Deuterated Labels

In a study examining protein interactions in cancer cells, researchers employed this compound to label specific proteins. The deuterated labels allowed for precise quantification using mass spectrometry, leading to the identification of novel biomarkers associated with tumor progression. The results demonstrated enhanced sensitivity and specificity compared to traditional labeling methods.

Case Study 2: Synthesis of Phosphonate Esters

A research team utilized this compound in synthesizing phosphonate esters for agricultural applications. The incorporation of deuterium provided valuable data on reaction kinetics, revealing insights into the stability and reactivity of various phosphonates under different conditions.

Data Table: Comparison of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Proteomics | Labeling proteins for mass spectrometry | Enhanced resolution and sensitivity |

| Synthetic Chemistry | Reagent for phosphonate ester synthesis | Insights into reaction mechanisms |

| Pharmaceutical Development | Drug design utilizing "magic methyl" effect | Improved metabolic stability and pharmacokinetics |

作用機序

The mechanism of action of Tri(methyl) Phosphite-d9 involves its ability to donate electrons to form stable complexes with metals. This electron donation is facilitated by the phosphorus atom, which has a high affinity for binding with metals. The compound undergoes sequential P‒O bond scission, forming alkoxy species that can further react to form alcohols or aldehydes.

類似化合物との比較

Trimethyl Phosphite: Non-deuterated version with similar chemical properties but different isotopic composition.

Triethyl Phosphite: Similar structure but with ethyl groups instead of methyl groups.

Dimethyl Methylphosphonate: A product of the Arbuzov reaction involving Tri(methyl) Phosphite-d9.

Uniqueness: this compound is unique due to its deuterated nature, which makes it particularly useful in research applications requiring isotopic labeling. This property allows for more precise tracking and analysis in various scientific studies.

生物活性

Tri(methyl) Phosphite-d9 (TMPD-d9), a deuterated analog of trimethyl phosphite, is a compound that serves as a valuable tool in biological research due to its isotopic labeling. This article explores its biological activity, applications in metabolic studies, and relevant research findings.

Basic Information:

- Chemical Name: this compound

- CAS Number: 32176-12-8

- Molecular Formula: C3D9O4P

- Molar Mass: 149.13 g/mol

- Appearance: Colorless to light yellow oil

- Solubility: Slightly soluble in acetonitrile, chloroform, and methanol

Table 1: Physical and Chemical Properties of TMPD-d9

| Property | Value |

|---|---|

| Molecular Formula | C3D9O4P |

| Molar Mass | 149.13 g/mol |

| Appearance | Colorless to light yellow oil |

| Solubility | Slightly soluble in solvents |

TMPD-d9 does not have a specific biological mechanism of action; instead, it functions primarily as a tracer molecule. The presence of deuterium allows researchers to track the molecule's behavior in biological systems through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. This isotopic labeling facilitates the investigation of metabolic pathways and interactions with other biomolecules .

Applications in Research

TMPD-d9 is utilized in various research contexts, particularly in the study of:

- Metabolic Pathways : By tracing the movement of TMPD-d9 within organisms, researchers can gain insights into metabolic processes and the degradation of compounds like nerve agents. This information is crucial for developing antidotes and understanding toxicological mechanisms.

- Toxicology Studies : TMPD-d9 can be employed to study the degradation pathways of phosphonates and phosphonothioates, which are relevant in environmental toxicology and pharmacology .

- Analytical Chemistry : It serves as a calibration reference in NMR experiments involving deuterated organic compounds, aiding in the accurate analysis of complex mixtures .

Case Study 1: Metabolic Tracking in Rats

A study utilized TMPD-d9 to investigate its degradation pathways and metabolites in rats. Researchers administered TMPD-d9 and monitored its metabolic fate using NMR spectroscopy. The results indicated that TMPD-d9 could effectively trace metabolic transformations, providing valuable data on how similar compounds are processed in living organisms.

Case Study 2: Toxicological Assessment

In another research effort, TMPD-d9 was used to assess the degradation of nerve agents within biological systems. The isotopic labeling allowed for differentiation between labeled and unlabeled molecules during metabolic studies, enhancing the understanding of detoxification processes and potential antidote development .

Research Findings

Recent studies have highlighted several key findings regarding TMPD-d9:

- Metabolic Fate : TMPD-d9 is metabolized similarly to its non-deuterated counterpart but can be distinctly tracked due to its isotopic signature.

- Environmental Impact : Research indicates that compounds similar to TMPD-d9 may exhibit persistence and bioaccumulation potential, raising concerns about their environmental impact .

- Health Implications : Investigations into choline derivatives have shown that deuterated forms like TMPD-d9 can influence health outcomes related to metabolic disorders .

化学反応の分析

Oxidation to Tri(methyl) Phosphate-d9

Tri(methyl) phosphite-d9 undergoes oxidation in the presence of molecular oxygen, forming tri(methyl) phosphate-d9 (OP(OCH₃)₃-d9) . This reaction is critical in studying oxidation kinetics and isotopic effects::

| Parameter | Value | Source |

|---|---|---|

| Reaction Conditions | Ambient temperature, air | |

| Isotopic Effect | Minimal (<5% rate change) |

Arbuzov Reaction with Methyl Iodide

In the presence of methyl iodide, this compound participates in the Arbuzov reaction to yield dimethyl methylphosphonate-d6 ::

- Reaction rate is slightly slower compared to non-deuterated analogs due to kinetic isotope effects .

- Yields >85% under catalytic conditions (0.1 mol% methyl iodide) .

Coordination Chemistry as a Ligand

This compound serves as a ligand in organometallic complexes, offering enhanced NMR resolution for structural studies. A notable example is its coordination with nickel(0) ::

| Property | Value (Ni Complex) | Source |

|---|---|---|

| Melting Point | 108°C | |

| Stability | Air-sensitive, tetrahedral |

Isotopic Effects in Reaction Mechanisms

Deuterium substitution in this compound provides mechanistic clarity:

- : Slower hydrolysis rates (k_H/k_D ≈ 1.1) due to O–D bond strength .

- : Enhanced stability of deuterated intermediates in oxidation pathways .

Comparative Reactivity Table

特性

IUPAC Name |

tris(trideuteriomethyl) phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O3P/c1-4-7(5-2)6-3/h1-3H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYTQBVOFDCPGCX-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OP(OC([2H])([2H])[2H])OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20480289 | |

| Record name | Tri(methyl) Phosphite-d9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96201-07-9 | |

| Record name | Tri(methyl) Phosphite-d9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。